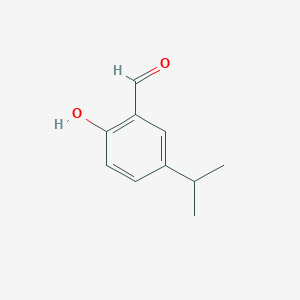

2-hydroxy-5-isopropylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAWQHGDAGFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424683 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-07-1 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identification in Academic Contexts

In the realm of chemical science, precise naming and identification are paramount. 2-Hydroxy-5-isopropylbenzaldehyde is known by several synonyms, which are often found in academic literature and chemical databases. Its systematic IUPAC name is 2-hydroxy-5-propan-2-ylbenzaldehyde. nih.gov Other commonly used names include 5-isopropylsalicylaldehyde, reflecting its relationship to salicylic (B10762653) aldehyde.

The definitive identification of this compound is secured by its unique CAS Registry Number, which is 68591-07-1. nih.govsigmaaldrich.com This identifier is universally recognized and provides an unambiguous reference point for researchers. The molecular formula of this compound is C₁₀H₁₂O₂, and it has a molecular weight of 164.20 g/mol . sigmaaldrich.comscbt.com These fundamental data points are crucial for stoichiometric calculations in chemical reactions and for analytical characterizations.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-5-propan-2-ylbenzaldehyde nih.gov |

| CAS Number | 68591-07-1 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₂ nih.govsigmaaldrich.com |

| Molecular Weight | 164.20 g/mol sigmaaldrich.comscbt.com |

| Synonyms | 5-Isopropylsalicylaldehyde, 2-Hydroxy-5-isopropyl-benzaldehyde nih.gov |

Importance and Research Significance of Substituted Benzaldehydes in Chemical Science

Established Synthetic Routes

The formylation of phenols is a primary strategy for the synthesis of this compound. Several established methods are employed for this purpose, each with its own set of advantages and limitations.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound, primarily through the formylation of 4-isopropylphenol. Two classical named reactions, the Reimer-Tiemann reaction and the Duff reaction, are prominent in this context.

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. rsc.orgwikipedia.org This reaction proceeds through the in-situ generation of dichlorocarbene, which acts as the electrophile attacking the electron-rich phenoxide ring. rsc.org While it is a direct method for introducing an aldehyde group, the yields can be modest and it often produces both ortho and para isomers. mychemblog.com

The Duff reaction offers an alternative route, employing hexamine as the formylating agent in the presence of an acid catalyst, typically with glycerol (B35011) or acetic acid as the solvent. wikipedia.org This method is known for its operational simplicity and preferential ortho-formylation of phenols with electron-donating substituents. wikipedia.org However, the yields for the Duff reaction can also be variable and sometimes low. ecu.edu

Derivatives of this compound, such as Schiff bases, are readily synthesized through the condensation of the aldehyde with primary amines. researchgate.net This reaction is a versatile method for creating a wide range of derivatives with potential applications in various fields of chemistry.

Photo-Assisted Coupling Methods

Photochemical methods represent a more modern approach to the synthesis of aldehyde derivatives, although direct photo-assisted synthesis of this compound is not widely documented. Research in the broader field of photochemistry has demonstrated the synthesis of aromatic aldehydes through various photo-catalyzed reactions. For instance, solar-driven processes using catalysts like Co(II)/C3N4 have been employed to produce aromatic aldehydes from mandelic acid derivatives in aqueous media, highlighting a green chemistry approach. nih.gov While not a direct synthesis of the target compound, these photo-assisted methods showcase the potential for developing novel, light-driven synthetic routes for substituted benzaldehydes.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the production of aromatic aldehydes, several green chemistry approaches have been explored.

One notable green synthesis involves the use of readily available natural precursors. For example, a derivative, 4-hydroxy-5-isopropyl-2-methylbenzaldehyde, has been synthesized from thymol, a natural monoterpenoid. researchgate.net Furthermore, strategies for producing aromatic aldehydes from biomass via catalytic fractionation and ozonolysis are being developed, offering a sustainable alternative to traditional methods that rely on petroleum-based feedstocks. rsc.orgrsc.org

The use of less hazardous reagents and solvents is another key aspect of green chemistry. Microwave-assisted bioreduction of aromatic aldehydes using extracts from plants like Aloe vera has been reported as a green method for producing the corresponding alcohols, which could potentially be adapted for related transformations. scielo.org.mx Additionally, the development of selenium-catalyzed oxidation of aldehydes to carboxylic acids in water represents an eco-friendly protocol that minimizes the use of harsh chemicals. mdpi.com

Precursor Compounds and Reagents for Derivatization

The primary precursor for the synthesis of this compound is 4-isopropylphenol . wikipedia.orgsigmaaldrich.comfishersci.cachemicalbook.com This compound is commercially available and can be produced by the alkylation of phenol (B47542) with propylene. wikipedia.org Other related phenols can also serve as starting materials depending on the desired substitution pattern of the final product.

For the derivatization of this compound, a variety of reagents can be employed to modify the aldehyde and hydroxyl functional groups. A common derivatization involves the formation of Schiff bases through condensation with primary amines.

Interactive Table: Precursors and Reagents for Derivatization

| Precursor/Reagent | Role in Synthesis/Derivatization | Resulting Functional Group/Derivative |

| 4-Isopropylphenol | Starting material for formylation | This compound |

| Chloroform | Reagent in Reimer-Tiemann reaction | Aldehyde group |

| Hexamine | Reagent in Duff reaction | Aldehyde group |

| Primary Amines (e.g., Aniline) | Reagent for condensation | Schiff base (imine) |

| Acetic Anhydride | Acetylating agent | Acetoxy group |

| Alkyl Halides | Alkylating agent | Alkoxy group |

Yield Optimization and Reaction Condition Analysis

The efficiency of the synthesis of this compound is a critical factor, and considerable effort has been directed towards optimizing reaction conditions to maximize yields.

In the Reimer-Tiemann reaction , factors such as the choice of base, solvent, and reaction temperature can significantly influence the yield and the ratio of ortho to para isomers. mychemblog.com A study has shown that conducting the reaction at elevated temperatures and pressures can lead to significantly reduced reaction times.

The Duff reaction is also subject to optimization. The yield of the desired aldehyde can be influenced by the type of acid catalyst used and the reaction temperature. While the reaction is often carried out at temperatures between 150-160 °C, some studies suggest a broader range may be effective without compromising the yield. core.ac.uk Modifications to the Duff reaction, such as the addition of trimethylsilyl (B98337) chloride, have been explored to improve the yield for certain phenol derivatives. ecu.edu

Interactive Table: Reaction Conditions and Yields for the Synthesis of this compound

| Synthetic Method | Precursor | Key Reagents | Conditions | Reported Yield |

| Reimer-Tiemann Reaction | 4-Isopropylphenol | Chloroform, Sodium Hydroxide | Varies | Generally low to moderate |

| Duff Reaction | 4-Isopropylphenol | Hexamine, Acid Catalyst | 150-160 °C | Variable, can be low |

| Modified Duff Reaction | 2-Naphthol | Hexamine, Trimethylsilyl Chloride, Acetic Acid | - | Increased yield over traditional method |

Reactivity and Reaction Mechanisms

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions. A key reaction of salicylaldehyde (B1680747) derivatives, including 2-hydroxy-5-isopropylbenzaldehyde, is the formation of Schiff bases (or anils) through condensation with primary amines. For instance, new Schiff bases have been synthesized from the reaction of 2-hydroxy-benzaldehyde with amines like 2-aminopyridine (B139424) and 2-aminopyrazine. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine (C=N) bond of the Schiff base.

The general mechanism for Schiff base formation is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst) and eliminated as a water molecule, leading to the formation of a resonance-stabilized carbocation.

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom, resulting in the final Schiff base product.

Another important reaction involving the aldehyde group is its oxidation to a carboxylic acid. Strong oxidizing agents can convert the aldehyde into the corresponding 2-hydroxy-5-isopropylbenzoic acid. Conversely, the aldehyde can be reduced to a primary alcohol (2-hydroxymethyl-4-isopropylphenol) using reducing agents like sodium borohydride.

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis or esterification.

A significant feature of this compound is the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the aldehyde group. This interaction creates a stable six-membered ring. This intramolecular hydrogen bonding influences the physical and chemical properties of the molecule, including its acidity and the reactivity of both the hydroxyl and aldehyde groups. For example, in similar molecules like 2-hydroxy-5-nitrobenzaldehyde, this intramolecular O—H⋯O hydrogen bond results in a stable S(6) ring motif. nih.gov

Studies on Schiff bases derived from 2-hydroxy-benzaldehydes show the existence of a tautomeric equilibrium between the enol-imine (O-H...N) and keto-amine (O...H-N) forms. nih.gov In weakly polar solvents, the enol-imine form is generally favored. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound has three substituents that direct incoming electrophiles.

Hydroxyl group (-OH): A strongly activating, ortho, para-directing group.

Isopropyl group (-CH(CH₃)₂): A weakly activating, ortho, para-directing group.

Aldehyde group (-CHO): A deactivating, meta-directing group.

The positions ortho and para to the powerful hydroxyl group are strongly activated. The isopropyl group further reinforces this activation at its ortho and para positions. The aldehyde group deactivates the ring, particularly at the ortho and para positions relative to it, and directs incoming electrophiles to the meta position. The directing effects of these groups are summarized in the table below.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Electron Donating | Strongly Activating | ortho, para |

| -CH(CH₃)₂ | Electron Donating | Weakly Activating | ortho, para |

| -CHO | Electron Withdrawing | Deactivating | meta |

Given the positions of the existing groups (hydroxyl at C1, aldehyde at C2, isopropyl at C5), the hydroxyl and isopropyl groups activate positions 3, 4, and 6. The aldehyde group deactivates positions 3 and 5 and directs to position 4. The net effect is that electrophilic substitution is most likely to occur at the positions most strongly activated by the hydroxyl group and not significantly deactivated by the aldehyde, primarily position 3.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally less common than EAS and requires a nucleophile, a leaving group, and typically the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com The reaction usually proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.comyoutube.com

In this compound, the ring is rendered electron-rich by the hydroxyl and isopropyl groups, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. For NAS to occur, one of the ring hydrogens would need to be replaced by a good leaving group (like a halogen), and even then, the activating groups would disfavor the reaction. An alternative pathway for NAS on unactivated rings is the elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com However, this typically requires very strong basic conditions. youtube.com

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on this compound itself are not extensively documented in readily available literature. However, insights can be drawn from studies on closely related compounds.

Tautomerism in Schiff Bases: Investigations using UV-Visible, ¹H-NMR, and IR spectroscopy on Schiff bases derived from salicylaldehydes have confirmed the existence of tautomeric equilibria. For example, studies on anils formed from 2-hydroxy-benzaldehyde show that while the enol-imine form is favored in deuterochloroform, the keto-amine tautomer can be observed in both polar and nonpolar solvents for some derivatives. nih.gov

Crystal Structure and Intermolecular Interactions: X-ray crystallography studies on similar molecules, like 2-hydroxy-5-nitrobenzaldehyde, provide detailed information on molecular geometry and packing. These studies reveal the planarity of the molecule and the importance of both intramolecular hydrogen bonds and intermolecular interactions (like C—H⋯O and π–π stacking) in stabilizing the crystal structure. nih.gov Computational methods, such as Hirshfeld surface analysis, have been used to elucidate the intermolecular interactions and packing within the crystal structures of Schiff bases derived from substituted salicylaldehydes, providing quantitative insights into the forces governing their solid-state architecture. researchgate.net

Schiff Base Chemistry of 2 Hydroxy 5 Isopropylbenzaldehyde

Synthesis of Schiff Base Ligands from 2-Hydroxy-5-isopropylbenzaldehyde

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. walisongo.ac.idjecst.org In the case of this compound, the hydroxyl group at the ortho position to the aldehyde functionality plays a crucial role in the subsequent coordination chemistry of the resulting Schiff base.

The synthesis of Schiff base ligands from this compound involves the reaction of the aldehyde with various primary amines, including diamines. mdpi.comgoogle.com The general reaction entails the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group of the Schiff base. walisongo.ac.id

For instance, the condensation of this compound with a diamine, such as ethylenediamine, would result in a tetradentate Schiff base ligand. These ligands, often of the N2O2 type, are capable of coordinating to a metal center through two nitrogen and two oxygen donor atoms. nih.gov The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695). researchgate.net

Similarly, reaction with other primary amines, like aniline (B41778) derivatives, yields bidentate Schiff base ligands. researchgate.net The specific amine used will determine the denticity and the steric and electronic properties of the resulting ligand.

Several factors can influence the formation of Schiff bases from this compound. The choice of solvent is important, with ethanol being a commonly used medium. researchgate.net The reaction is often carried out under reflux to provide the necessary energy for the condensation and dehydration steps. mdpi.com

In some cases, a catalytic amount of acid, such as glacial acetic acid, can be added to accelerate the reaction rate. researchgate.net The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, the reaction conditions may need to be optimized depending on the reactivity of the specific aldehyde and amine being used. For less reactive starting materials, alternative solvents like dichloromethane (B109758) in the presence of molecular sieves to remove water can be employed. researchgate.net The molar ratio of the reactants is also a critical parameter to control the stoichiometry of the final product. google.com

Coordination Chemistry of this compound Schiff Bases

The Schiff bases derived from this compound are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. nih.gov The presence of the imine nitrogen and the phenolic oxygen atoms allows for chelation, resulting in the formation of stable ring structures with the metal ion.

The synthesis of metal complexes with Schiff bases of this compound is typically achieved by reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. researchgate.net Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used to form these complexes. researchgate.netjournals-sathyabama.com

The general procedure involves dissolving the Schiff base ligand in a hot ethanolic solution and then adding a hot ethanolic solution of the transition metal salt, often an acetate (B1210297) or sulfate (B86663) salt, in a specific molar ratio. The resulting mixture is then stirred and heated, leading to the precipitation of the metal complex. The solid complex can then be filtered, washed, and dried. The stoichiometry of the resulting complex, whether it is ML or ML2, depends on the nature of the metal ion and the ligand.

A variety of spectroscopic techniques are employed to characterize the structure and bonding in the metal complexes of this compound Schiff bases. These methods provide valuable information about the coordination environment around the metal ion.

Infrared (IR) spectroscopy is a powerful tool for confirming the formation of both the Schiff base ligand and its metal complex. journals-sathyabama.com Key vibrational frequencies in the IR spectrum provide direct evidence of the functional groups present in the molecules.

Upon formation of the Schiff base, a strong absorption band corresponding to the C=N (azomethine) stretching vibration appears, typically in the region of 1614-1648 cm⁻¹. journals-sathyabama.com Concurrently, the characteristic C=O stretching vibration of the aldehyde disappears. The presence of a broad band in the region of 3150-3450 cm⁻¹ is often attributed to the O-H stretching of the phenolic group. mdpi.com

When the Schiff base coordinates to a metal ion, significant changes in the IR spectrum are observed. A notable shift in the C=N stretching frequency, usually to a lower wavenumber, indicates the coordination of the azomethine nitrogen to the metal center. journals-sathyabama.com This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. Furthermore, the disappearance or significant shift of the phenolic O-H band suggests the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal ion. journals-sathyabama.com New bands appearing at lower frequencies are typically assigned to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

Table 1: Characteristic IR Frequencies for a Schiff Base and its Metal Complex

| Functional Group | Schiff Base Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| O-H (Phenolic) | ~3400 | Absent or Shifted |

| C=N (Azomethine) | ~1620-1650 | Shifted to lower frequency |

| M-N | - | ~450-550 |

| M-O | - | ~550-650 |

Spectroscopic Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for the characterization of Schiff bases derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the formation of the Schiff base and providing insights into the electronic environment of the various atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectra of Schiff bases derived from this compound, several key signals are observed. The formation of the azomethine group (CH=N) is confirmed by the appearance of a characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. nih.gov The exact chemical shift of this proton is influenced by the nature of the amine used in the condensation reaction.

The aromatic protons of the this compound moiety exhibit distinct splitting patterns. These signals, along with those from the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), provide a complete picture of this part of the molecule. A significant feature in the ¹H NMR spectrum is the signal for the phenolic hydroxyl proton (-OH). This signal is often observed as a broad singlet at a very downfield chemical shift, sometimes greater than δ 12 ppm, which is indicative of strong intramolecular hydrogen bonding with the nitrogen atom of the azomethine group. nih.gov This hydrogen bonding contributes to the stability of the Schiff base.

Interactive Data Table: ¹H NMR Chemical Shifts for a Representative Schiff Base

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | >12 | Broad Singlet |

| -CH=N- | 8.0 - 9.0 | Singlet |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Isopropyl-CH | 2.8 - 3.2 | Septet |

| Isopropyl-CH₃ | 1.2 - 1.4 | Doublet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atom of the azomethine group (CH=N) typically resonates in the range of δ 160-170 ppm. researchgate.net The carbons of the aromatic ring of the this compound moiety show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing at a more downfield chemical shift. The carbons of the isopropyl group are observed in the aliphatic region of the spectrum. The presence of these characteristic signals confirms the successful synthesis of the Schiff base.

Interactive Data Table: ¹³C NMR Chemical Shifts for a Representative Schiff Base

| Carbon | Chemical Shift (δ, ppm) |

| -CH=N- | 160 - 170 |

| Aromatic C-O | 155 - 165 |

| Aromatic C | 110 - 140 |

| Isopropyl-CH | 30 - 40 |

| Isopropyl-CH₃ | 20 - 25 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within Schiff bases of this compound and their metal complexes. The spectra typically exhibit two or three main absorption bands in the ultraviolet and visible regions. nih.gov

The bands in the UV region are generally attributed to π → π* transitions within the aromatic rings and the C=N group. A significant band often observed at higher wavelengths (in the visible region) is assigned to an n → π* transition of the azomethine group. The position and intensity of these bands can be influenced by the solvent polarity, reflecting the tautomeric equilibrium between the enol-imine and keto-amine forms of the Schiff base. nih.gov In polar solvents, the keto-amine form can be stabilized, leading to a red shift (bathochromic shift) of the absorption bands. nih.gov

Upon complexation with metal ions, the UV-Vis spectra of the Schiff bases often show significant changes. The formation of a coordinate bond between the metal ion and the ligand can lead to shifts in the existing absorption bands and the appearance of new bands. These new bands are often associated with ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing evidence for the formation of the metal complex.

Interactive Data Table: Typical UV-Vis Absorption Bands for a Schiff Base of this compound

| Transition | Wavelength Range (nm) |

| π → π* (Aromatic) | 250 - 300 |

| π → π* (C=N) | 300 - 350 |

| n → π* (C=N) | > 350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of Schiff bases derived from this compound. The mass spectrum of the Schiff base will show a molecular ion peak (M⁺) corresponding to its calculated molecular weight, confirming its identity. uobaghdad.edu.iq

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for these Schiff bases involve the cleavage of the bonds adjacent to the azomethine group, as well as the loss of the isopropyl group or other substituents. Analysis of the fragment ions helps to piece together the structure of the parent molecule. For metal complexes of these Schiff bases, mass spectrometry can confirm the stoichiometry of the complex by identifying the molecular ion peak corresponding to the entire complex or fragments containing the metal ion.

Interactive Data Table: Example Fragmentation for a Schiff Base of this compound

| Fragment | m/z (example) |

| [M]⁺ | Corresponds to Molecular Weight |

| [M - CH(CH₃)₂]⁺ | M - 43 |

| [M - R]⁺ (from amine) | Varies |

| [C₇H₆O]⁺ (salicyl fragment) | 121 |

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with unpaired electrons. In the context of Schiff base chemistry, ESR is particularly useful for characterizing paramagnetic metal complexes, such as those of Cu(II), Mn(II), and V(IV), formed with ligands derived from this compound.

The ESR spectrum provides information about the electronic environment of the paramagnetic metal center. The g-values (g_parallel and g_perpendicular) obtained from the spectrum can indicate the geometry of the complex and the nature of the metal-ligand bonding. For instance, in Cu(II) complexes, a g_parallel value greater than g_perpendicular and greater than 2.0023 is indicative of a d_x²-y² ground state, which is common for square planar or tetragonally distorted octahedral geometries. nih.gov The hyperfine splitting patterns, arising from the interaction of the unpaired electron with the magnetic nucleus of the metal ion, can also provide valuable structural insights.

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes of Schiff bases derived from this compound. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.net

For metal complexes of these Schiff bases, X-ray diffraction studies have revealed a variety of coordination geometries, including square planar, tetrahedral, octahedral, and distorted geometries, depending on the metal ion and the specific Schiff base ligand. spuvvn.eduajol.info The Schiff base typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen. ijcce.ac.ir In some cases, additional coordination sites on the amine part of the Schiff base can lead to the formation of polynuclear complexes. The structural data obtained from X-ray diffraction is crucial for understanding the properties and reactivity of these metal complexes.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes with Schiff bases from this compound are primarily determined by the nature of the central metal ion and the geometry of the complex. Magnetic susceptibility measurements can distinguish between paramagnetic complexes (containing unpaired electrons) and diamagnetic complexes (with all electrons paired).

For paramagnetic complexes, the effective magnetic moment (µ_eff) can be calculated from the magnetic susceptibility data. The value of µ_eff provides information about the number of unpaired electrons and the spin state of the metal ion. For example, mononuclear Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. In some cases, polynuclear complexes may exhibit magnetic coupling between the metal centers, leading to antiferromagnetic (a decrease in the magnetic moment at lower temperatures) or ferromagnetic (an increase in the magnetic moment) behavior. These magnetic properties are important for applications in areas such as molecular magnetism and materials science. unt.edunih.gov

Catalytic Applications of Schiff Base Metal Complexes

Schiff base metal complexes derived from this compound have shown significant potential as catalysts in a variety of organic transformations. mdpi.comscispace.com The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion into products. The Schiff base ligand plays a crucial role in stabilizing the metal ion and influencing its reactivity.

One of the notable applications of these complexes is in oxidation reactions. For example, certain cobalt(II) and manganese(II) Schiff base complexes have been shown to catalyze the oxidation of alkenes and phenols. scispace.com The mechanism of these reactions often involves the activation of molecular oxygen or other oxidants by the metal complex.

Furthermore, these complexes have been employed as catalysts in other important organic reactions, such as hydrolysis, and in the synthesis of other organic compounds. scispace.comnih.gov The versatility in the design of the Schiff base ligand, by varying the amine component, allows for the fine-tuning of the catalytic properties of the resulting metal complexes for specific applications. The ease of synthesis and recovery of these catalysts also adds to their appeal in the development of sustainable chemical processes. mdpi.com

Information regarding the catalytic activity of Schiff base complexes derived from this compound is not available in the public domain based on the performed searches.

Extensive research into scientific databases and literature for the specific applications of Schiff base complexes of this compound in organic transformations, including oxidation and reduction reactions, did not yield specific results.

While there is a wealth of information on the catalytic properties of Schiff base complexes derived from similar structures, such as salicylaldehyde (B1680747) and its various other derivatives (e.g., with nitro-, bromo-, or methoxy-substituents), no detailed research findings, data tables, or specific examples of organic transformations could be found for complexes of the this compound ligand itself.

General studies on related Schiff base complexes indicate their broad application as catalysts in a variety of organic reactions. These include:

Oxidation Reactions: Catalytic oxidation of alcohols to aldehydes and the epoxidation of olefins are commonly reported transformations mediated by transition metal-Schiff base complexes. iosrjournals.orgnih.govasianpubs.orgrsc.org

Reduction Reactions: Certain Schiff base complexes have been investigated for their catalytic activity in hydrogenation and other reduction reactions. researchgate.net

Other Organic Transformations: A range of other reactions, such as polymerization, cyclopropanation, and Diels-Alder reactions, have also been catalyzed by this class of compounds. iosrjournals.orgnih.gov

However, without specific studies on the this compound derivative, it is not possible to provide the detailed, scientifically accurate content and data tables as requested for the specified outline. Any attempt to do so would involve extrapolation from related compounds, which would not adhere to the strict focus on the requested chemical compound.

Therefore, the following sections cannot be completed as per the instructions:

4.3.1. Organic Transformations Mediated by Complexes 4.3.2. Role in Oxidation and Reduction Reactions

Further research would be required to determine if such complexes have been synthesized and tested for catalytic activity, as this information is not currently available in the searched public literature.

Advanced Spectroscopic Characterization and Computational Studies

Detailed NMR Spectroscopy (e.g., 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. While specific 2D NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra for 2-hydroxy-5-isopropylbenzaldehyde are not widely published, analysis of its structural analogues, such as 2-hydroxy-5-methylbenzaldehyde (B1329341) and other salicylaldehyde (B1680747) derivatives, provides a robust framework for interpreting its expected spectral data. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the isopropyl group protons. The aromatic protons would appear as a set of multiplets in the aromatic region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The aldehyde proton typically appears as a singlet significantly downfield (around 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration. The isopropyl group would show a characteristic septet for the methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 190-200 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the hydroxyl group (C-OH) appearing at the lower end of this range and the carbon attached to the aldehyde group at the higher end. The carbons of the isopropyl group would appear in the aliphatic region (typically below 40 ppm).

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, like the carbonyl carbon and the aromatic carbons bonded to the hydroxyl and aldehyde groups, would be absent. A DEPT-90 experiment would only show signals for CH carbons.

2D NMR (COSY and HSQC): Two-dimensional techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the isopropyl methine proton and the methyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra.

Crystallographic Analysis (e.g., Single Crystal X-ray Diffraction)

X-ray analysis of these analogues reveals a planar geometry for the benzaldehyde (B42025) ring. nih.govmdpi.com An important structural feature is the formation of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl group's oxygen atom, creating a stable six-membered ring. nih.gov This is a characteristic feature of 2-hydroxybenzaldehydes.

The crystallographic data provides precise measurements of bond lengths and angles. For comparison, selected experimental bond lengths from a related Schiff base are presented below. These values are expected to be very similar in this compound.

| Bond | Experimental Bond Length (Å) nih.gov |

|---|---|

| C=O (carbonyl) | ~1.23 |

| C-O (hydroxyl) | ~1.35 |

| C-C (aromatic) | ~1.38 - 1.41 |

| C-C (aldehyde) | ~1.45 |

The packing of molecules in the crystal lattice is governed by intermolecular interactions, such as hydrogen bonds and van der Waals forces, which can be analyzed in detail using techniques like Hirshfeld surface analysis. nih.govnih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the structural and electronic properties of molecules, complementing experimental data. arxiv.orgnih.gov

DFT calculations are widely used to predict molecular properties with high accuracy. nih.govnih.gov Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed to optimize molecular geometry and calculate various electronic parameters. nih.govmalayajournal.org

DFT-based geometry optimization predicts the most stable conformation of a molecule by minimizing its energy. The calculated bond lengths and angles for derivatives of 2-hydroxybenzaldehyde show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov This confirms the reliability of the computational models.

Below is a comparison of experimental and DFT-calculated geometric parameters for key bonds in a related molecule, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. The values for this compound would be analogous.

| Parameter | X-ray Data (Å) nih.gov | DFT/B3LYP (Å) nih.gov |

|---|---|---|

| C-O (hydroxyl) | 1.3503 | 1.367 |

| C=N (imine bond, analogous to C=O) | 1.2795 | 1.291 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

For a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, DFT calculations determined the HOMO and LUMO energies. malayajournal.orgacadpubl.eu The HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl group, while the LUMO is centered on the electron-withdrawing aldehyde group. malayajournal.org This distribution indicates that the initial electrophilic attack is likely to occur at the ring, while a nucleophilic attack would target the aldehyde carbon.

The calculated FMO energies for a similar benzaldehyde derivative are provided below as a reference.

| Parameter | Energy (eV) malayajournal.org |

|---|---|

| E(HOMO) | -6.270 |

| E(LUMO) | -2.509 |

| Energy Gap (ΔE) | 3.761 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. acadpubl.euresearchgate.net

For molecules like this compound, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen and the phenolic oxygen due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen of the hydroxyl group and the aldehyde proton would exhibit a positive potential (blue), indicating they are electron-deficient. researchgate.net This visual tool confirms that the carbonyl oxygen is a primary site for protonation and hydrogen bonding, while the aldehyde carbon is a key site for nucleophilic addition reactions. nih.gov

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. nih.gov This analysis provides critical insights into intramolecular bonding, charge transfer interactions, and the hyperconjugative stability of this compound.

The analysis involves interpreting the electronic wavefunction in terms of a set of occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). sigmaaldrich.com The interactions between these orbitals, particularly the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, are key to understanding molecular stability. The energetic significance of these interactions is estimated using second-order perturbation theory. rsc.org A large stabilization energy, E(2), indicates a strong interaction and significant electron delocalization. sigmaaldrich.com

Table 1: Predicted Major NBO Interactions and Stabilization Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π(C1-C6) | ~55-60 | π-conjugation |

| LP (O1) | σ(C1-C2) | ~5-10 | Hyperconjugation |

| LP (O2) | π(C7=O) | ~20-25 | Resonance |

| π (C-C) | π (C-C) | ~15-20 | π-delocalization in ring |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation |

Note: The values are representative estimates based on computational studies of structurally similar phenolic compounds and are meant to be illustrative.

Predicted Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netresearchgate.net By calculating the optimized geometry and vibrational frequencies, it is possible to generate theoretical FT-IR and Raman spectra that closely match experimental results. ijeijournal.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible spectra. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed assignment of its vibrational modes. researchgate.net The predicted spectra would show characteristic peaks for the O-H stretch (sensitive to hydrogen bonding), the C=O stretch of the aldehyde, C-H stretches (both aromatic and aliphatic from the isopropyl group), and various aromatic ring vibrations. The calculated UV-Visible spectrum would reveal electronic transitions, primarily of the π → π* and n → π* type, associated with the conjugated system of the aromatic ring and carbonyl group.

Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Method | Predicted Wavenumber/Wavelength | Assignment |

| FT-IR | ~3200-3400 cm⁻¹ | O-H stretch (intramolecular H-bond) |

| FT-IR | ~2960-2870 cm⁻¹ | C-H stretch (isopropyl) |

| FT-IR | ~1650-1670 cm⁻¹ | C=O stretch (aldehyde) |

| FT-IR | ~1580, 1490 cm⁻¹ | C=C stretch (aromatic ring) |

| Raman | ~3050-3080 cm⁻¹ | Aromatic C-H stretch |

| Raman | ~1200-1300 cm⁻¹ | C-O stretch (phenol) |

| UV-Vis (in Ethanol) | ~330-350 nm | π → π* transition |

| UV-Vis (in Ethanol) | ~270-290 nm | n → π* transition |

Note: These are predicted values based on DFT calculations for analogous molecules. researchgate.netijeijournal.comeurjchem.com Actual experimental values may vary.

Quantum Chemical Calculations (e.g., Ab Initio Methods)

Quantum chemical calculations, which solve the electronic Schrödinger equation from first principles ("ab initio"), are fundamental to modern chemistry. wikipedia.org These methods, including Hartree-Fock (HF) and more advanced post-HF methods, as well as Density Functional Theory (DFT), can accurately predict molecular properties like structure, energy, and electron distribution without relying on empirical parameters. nih.govwikipedia.org

For this compound, ab initio calculations are used to determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The results from these calculations are often used as the starting point for the other computational analyses discussed here, such as NBO and spectroscopic predictions. Comparing calculated geometries with experimental data from X-ray crystallography, where available, serves to validate the computational method used. nih.govnih.gov

Table 3: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-C (isopropyl) | ~1.54 Å |

| Bond Angle | C-C-O (hydroxyl) | ~119° |

| Bond Angle | C-C-H (aldehyde) | ~121° |

| Dihedral Angle | H-O-C-C | ~0° (planar due to H-bond) |

Note: Values are typical results from DFT calculations on similar substituted benzaldehydes. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with biological targets. researchgate.net

Derivatives of hydroxybenzaldehyde are known to possess various biological activities, and molecular docking can elucidate the potential mechanisms of action for this compound. By docking the compound into the active sites of various enzymes, researchers can identify potential protein targets and key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.govresearchgate.net For example, based on its structure, potential targets could include enzymes like tyrosinase or viral proteins where phenolic compounds have shown inhibitory activity. nih.govresearchgate.net

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosinase (Hypothetical) | -7.5 | HIS244, ASN260 | Hydrogen bond with -OH, C=O |

| PHE264, VAL283 | Hydrophobic interaction with isopropyl group | ||

| SARS-CoV-2 Mpro (Hypothetical) | -6.8 | HIS41, CYS145 | Hydrogen bond with phenolic -OH |

| MET165, LEU167 | Hydrophobic interaction with phenyl ring |

Note: These results are illustrative and based on docking studies of similar phenolic ligands with known protein targets. nih.govnih.govresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact, which are crucial for understanding crystal packing. derpharmachemica.commdpi.com

The analysis for a molecule like this compound would reveal the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact (e.g., H···H, C···H, O···H) to the total surface area. nih.govnih.gov For this molecule, strong O-H···O hydrogen bonds involving the hydroxyl and aldehyde groups are expected, along with significant contributions from H···H and C···H contacts due to the aromatic ring and isopropyl group. nih.gov

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~45 - 55% | Predominant van der Waals interactions. nih.gov |

| C···H / H···C | ~20 - 30% | Interactions involving the aromatic and alkyl C-H groups. nih.gov |

| O···H / H···O | ~15 - 20% | Represents strong hydrogen bonding. nih.gov |

| C···C | ~3 - 7% | Indicates potential π-π stacking interactions. nih.gov |

Note: Percentages are typical values derived from Hirshfeld analyses of similar crystalline hydroxybenzaldehyde derivatives. nih.govnih.govderpharmachemica.com

Simulation Studies of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the detailed step-by-step pathways of chemical reactions. rsc.orgescholarship.org Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which determine the reaction rate and feasibility. researchgate.net

For this compound, simulation studies could explore various reactions, such as its synthesis via the Reimer-Tiemann reaction, its oxidation, or its condensation to form Schiff bases. For instance, a computational study of the acetalization of a similar molecule, 2-methylbenzaldehyde, successfully mapped the reaction pathway, including protonation steps, nucleophilic attack by methanol, and the formation of hemiacetal and acetal (B89532) products, calculating the energy of each intermediate and transition state along the way. A similar approach could elucidate reaction mechanisms involving this compound, providing insights that are difficult to obtain through experimental means alone. escholarship.orgresearchgate.net

Applications in Materials Science

Liquid Crystal Building Blocks

Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of order. The construction of liquid crystalline materials often relies on the use of calamitic (rod-shaped) or discotic (disk-shaped) molecules.

Schiff base compounds, formed by the condensation reaction between an aldehyde and a primary amine, are a well-established class of calamitic liquid crystals. researchgate.netnih.govnih.govresearchgate.net The resulting azomethine (-CH=N-) linkage contributes to the rigidity and linearity of the molecular structure, which are crucial for the formation of liquid crystalline phases. nih.gov The general structure of such molecules often includes a rigid core and flexible terminal groups.

While numerous studies have detailed the synthesis and liquid crystalline properties of Schiff bases derived from various aldehydes, there is no specific mention in the current body of scientific literature of 2-hydroxy-5-isopropylbenzaldehyde being used for this purpose. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org Theoretically, it could react with various anilines or other primary amines to form Schiff bases. The presence of the hydroxyl group could lead to intramolecular hydrogen bonding, affecting the planarity and mesomorphic behavior of the resulting molecule. researchgate.net The isopropyl group would act as a flexible terminal or lateral group, influencing the melting point and the type of liquid crystal phase formed.

Table 1: Potential Schiff Base Liquid Crystals from this compound

| Reactant 1 | Reactant 2 (Amine) | Potential Product Class | Potential Mesophase |

|---|---|---|---|

| This compound | 4-alkoxyaniline | Schiff Base Ester | Nematic, Smectic |

| This compound | 4-aminobenzoic acid | Schiff Base Acid | Nematic, Smectic |

| This compound | 4,4'-diaminobiphenyl | Dimeric Schiff Base | High Thermal Stability Mesophases |

This table is predictive and not based on published experimental results.

Organic Frameworks and Supramolecular Materials

Covalent organic frameworks are a class of porous crystalline polymers with ordered structures, formed from organic building blocks linked by strong covalent bonds. Aldehydes are common monomers in the synthesis of COFs, typically through the formation of imine or hydrazone linkages. These reactions are often reversible, which allows for the self-healing of defects during the crystallization process, leading to highly ordered materials.

The use of aldehydes in COF synthesis is well-documented. mdpi.com However, a review of the literature did not yield any examples of COFs constructed using this compound as a monomer. In theory, its aldehyde group could react with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked COFs. The hydroxyl group could influence the framework's properties by participating in hydrogen bonding within the pores, potentially affecting gas sorption and catalytic activity. The isopropyl group would project into the pores, modifying their size and hydrophobicity.

Metal-organic frameworks are porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comnih.gov The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. While carboxylic acids are the most common ligands, other functional groups, including aldehydes and hydroxyls, can also be incorporated.

There are no published reports of MOFs synthesized directly using this compound as the primary ligand. However, it could potentially be used in post-synthetic modification of a pre-formed MOF, where the aldehyde group could react with functional groups on the MOF's linkers. Alternatively, it could be chemically modified, for example, by oxidation of the aldehyde to a carboxylic acid, to create a bifunctional ligand with both a carboxylate for coordination to the metal center and the hydroxyl and isopropyl groups to functionalize the pores of the resulting MOF.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The hydroxyl and aldehyde groups of this compound make it a potential building block for constructing supramolecular host materials. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde can also participate in hydrogen bonding. These interactions could lead to the formation of self-assembled structures such as helices, sheets, or capsules. While the principles of supramolecular assembly are well-established, specific research on the self-assembly of this compound is not available.

Small Molecule Semiconductor Building Blocks

Organic semiconductors are materials whose electronic properties are determined by the arrangement and electronic coupling of organic molecules. The development of new small molecule semiconductors is a vibrant area of research for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The key to a good organic semiconductor is often a planar, conjugated molecular structure that allows for efficient charge transport. While this compound itself is not a semiconductor, it could be a precursor to larger, more conjugated molecules with semiconducting properties. For example, condensation reactions involving its aldehyde group could be used to extend the conjugation. The electronic properties of the resulting molecule would be influenced by the electron-donating hydroxyl group and the alkyl isopropyl group. However, there is currently no research in the scientific literature that demonstrates the use of this compound as a building block for small molecule semiconductors. osti.gov

Biological Activity and Medicinal Chemistry

Investigation of Biological Activity of 2-Hydroxy-5-isopropylbenzaldehyde Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological activities. Through structural modifications, researchers have been able to enhance certain properties, leading to the development of promising candidates for therapeutic and other applications. jchr.org

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. Several derivatives of this compound have been studied for their ability to inhibit this enzyme.

One such derivative, chamaecin (2-hydroxy-4-isopropylbenzaldehyde), has been shown to be a potent partial inhibitor of mushroom tyrosinase. nih.gov It inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) with an IC50 of 2.3 microM. nih.gov Kinetic studies revealed that chamaecin acts as a mixed-type inhibitor. nih.gov Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), also demonstrated significant tyrosinase inhibitory activity, with an ID50 of 4.3 micrograms/ml (0.03 mM) against mushroom tyrosinase. documentsdelivered.com

Thiosemicarbazone derivatives of benzaldehyde (B42025) have also shown promise as tyrosinase inhibitors. nih.gov These compounds are believed to exert their inhibitory effects by chelating the copper ions in the active site of the tyrosinase enzyme. nih.gov The position of substituents on the phenyl ring of these derivatives has been found to influence their inhibitory activity. nih.gov

Table 1: Tyrosinase Inhibition by this compound and its Derivatives

| Compound | Enzyme Source | Substrate | Inhibition Type | IC50/ID50 |

| Chamaecin (2-hydroxy-4-isopropylbenzaldehyde) | Mushroom Tyrosinase | L-DOPA | Mixed | 2.3 µM |

| 2-Hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | L-DOPA | Mixed | 4.3 µg/mL (0.03 mM) |

Antidepressant Activity

Research has indicated the potential of this compound derivatives as antidepressant agents. Studies on chalcone (B49325) derivatives, which can be synthesized from substituted benzaldehydes, have shown promising results in preclinical models of depression. For instance, a series of 2′-hydroxy-4′,6′-diisoprenyloxychalcone compounds were synthesized and evaluated using the forced swimming test. researchgate.net Several of these compounds significantly reduced immobility time, which is an indicator of antidepressant activity. researchgate.netnih.gov

The mechanism of action for the antidepressant effects of these derivatives is still under investigation, but it is hypothesized that they may interact with various targets in the central nervous system. For example, some antidepressant drugs work by inhibiting the reuptake of monoamine neurotransmitters like serotonin (B10506) (5-HT). nih.gov

Growth Stimulating Activity in Plants

Information regarding the growth-stimulating activity of this compound and its derivatives in plants is not extensively available in the reviewed literature.

Anti-Apoptotic Activity

The potential anti-apoptotic activity of this compound derivatives has been explored in the context of cancer research. Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells.

Thieno[2,3-b]pyridine derivatives, which can incorporate a substituted benzaldehyde moiety, have been shown to possess anti-proliferative activity against cancer cell lines. mdpi.com The mechanism of action is thought to involve the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC) and interference with other cellular processes that can lead to apoptosis. mdpi.com Specifically, 5-cinnamyl derivatives of these thieno[2,3-b]pyridines demonstrated enhanced anti-proliferative activity. mdpi.com

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound and its derivatives against a range of pathogens.

Derivatives of 2-hydroxy benzyl (B1604629) hydrazide have demonstrated notable antibacterial and antioxidant activities. jchr.org In one study, a synthesized derivative, C-7, exhibited a larger zone of inhibition against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) compared to the standard antibiotic ciprofloxacin. jchr.org

Schiff bases synthesized from 5-chloro-isopropyl benzaldehyde have also been evaluated for their antimicrobial potential. bhu.ac.in Some of these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. bhu.ac.in Similarly, 2-hydroxychalcone (B1664081) derivatives have been synthesized and tested against various bacteria and fungi, with some showing moderate inhibitory activity.

The essential oil of Periploca sepium, which contains 2-hydroxy-4-methoxybenzaldehyde as its main component, has exhibited broad-spectrum antimicrobial activity against bacteria and fungi. mdpi.comnih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Test Organisms | Activity |

| 2-Hydroxy benzyl hydrazide (C-7) | Staphylococcus aureus, Escherichia coli | Larger zone of inhibition than ciprofloxacin. jchr.org |

| Schiff bases of 5-Chloro-isopropyl benzaldehyde | Gram-positive and Gram-negative bacteria | Effective against both types of bacteria. bhu.ac.in |

| 2-Hydroxychalcones | S. aureus, S. pyogenes, S. feacalis, C. albicans, C. krusei | Moderate inhibition against most tested pathogens. |

| Essential oil of Periploca sepium (rich in 2-hydroxy-4-methoxybenzaldehyde) | Bacteria and fungi | Broad-spectrum antimicrobial activity. mdpi.comnih.gov |

Antioxidant Activity

The antioxidant properties of this compound and its derivatives are well-documented. These compounds can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Derivatives of 2-hydroxy benzyl hydrazide have shown good radical scavenging activity in the DPPH assay. jchr.org The IC50 values of some of these synthesized compounds were found to be significant, although not as potent as the standard antioxidant, ascorbic acid. jchr.org

The antioxidant capacity of dihydroxybenzaldehydes has been systematically studied, revealing a relationship between the position of the hydroxyl groups and their antioxidant activity. wiserpub.com Electron-donating derivatives of dihydroxybenzaldehydes generally exhibit antioxidant activity. wiserpub.com

The essential oil of Periploca sepium and its primary component, 2-hydroxy-4-methoxybenzaldehyde, have also demonstrated moderate antioxidant activity in various assays, including DPPH free radical scavenging. mdpi.comnih.gov

Table 3: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | Results |

| 2-Hydroxy benzyl hydrazide derivatives (C-2, C-3, C-7) | DPPH | Good radical scavenging activity with IC50 values of 85.64, 162.18, and 81.28 µg/mL respectively. jchr.org |

| Dihydroxybenzaldehydes | CUPRAC, e-CUPRAC, DPPH | Antioxidant capacity is influenced by the position of hydroxyl groups. wiserpub.com |

| Essential oil of Periploca sepium | DPPH | Moderate antioxidant activity. mdpi.comnih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH | Moderate antioxidant activity. mdpi.comnih.gov |

Anticancer and Cytotoxicity Studies

While direct studies on the anticancer and cytotoxic effects of this compound are not extensively documented in publicly available research, the broader class of salicylaldehyde (B1680747) derivatives, particularly Schiff bases and hydrazones, has demonstrated significant potential in this area. Research into these derivatives provides valuable insights into the possible activities of compounds based on the this compound core.

Schiff bases derived from 2-hydroxybenzaldehyde have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a study on five Schiff base derivatives of 2-hydroxybenzaldehyde (8S1-8S5) screened their cytotoxicity against six cancerous and two normal cell lines using a neutral red uptake assay nih.gov. This highlights the general interest in this class of compounds for developing new anticancer agents, particularly in the context of overcoming chemotherapy resistance nih.gov.

Similarly, salicylaldehyde hydrazones have shown promise. Investigations into salicylaldehyde benzoylhydrazone revealed its ability to inhibit DNA synthesis and cell proliferation in several human and rodent cell lines. The introduction of different substituents on the salicylaldehyde and hydrazide moieties can significantly influence their pharmacological properties nih.gov. For example, the presence of a methoxy (B1213986) group at the 5th position of salicylaldehyde hydrazones resulted in remarkable activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 0.91 to 3.54 μmol/L nih.gov. These findings suggest that the this compound scaffold could be a promising starting point for developing potent and selective anticancer agents.

Table 1: Cytotoxicity of selected salicylaldehyde derivatives against cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-methoxysalicylaldehyde hydrazones | MCF-7 (Breast) | 0.91–3.54 µM | nih.gov |

| 2PQ-6 (5-hydroxy-6-methoxy derivative) | HL-60 (Leukemia) | 0.03–0.11 µM | nih.gov |

| 2PQ-6 (5-hydroxy-6-methoxy derivative) | HCT116 (Colon) | 0.03–0.11 µM | nih.gov |

| 2PQ-6 (5-hydroxy-6-methoxy derivative) | Hep3B (Liver) | 0.03–0.11 µM | nih.gov |

| 2PQ-6 (5-hydroxy-6-methoxy derivative) | NCI-H460 (Lung) | 0.03–0.11 µM | nih.gov |

| Compound VI (trimethoxyphenyl pyridine (B92270) derivative) | HCT 116 (Colon) | 4.83 µM | nih.gov |

| Compound VI (trimethoxyphenyl pyridine derivative) | HepG-2 (Liver) | 3.25 µM | nih.gov |

| Compound VI (trimethoxyphenyl pyridine derivative) | MCF-7 (Breast) | 6.11 µM | nih.gov |

| 3SAPbz1H (Benzimidazole Schiff base) | HeLa (Cervical) | 101.3 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of salicylaldehyde derivatives is crucial for optimizing their anticancer activity. Studies on various analogs have shed light on the importance of specific functional groups and their positions on the aromatic ring.

The hydroxyl group at the C2 position is a common feature in many biologically active salicylaldehyde derivatives and is often considered important for their activity. The aldehyde group provides a reactive site for the formation of Schiff bases and other derivatives, which are often more potent than the parent aldehyde.

The nature and position of substituents on the phenyl ring significantly impact the cytotoxic and anticancer properties. For instance, in a series of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives, the position of the hydroxyl group on the phenyl ring was found to be critical for their antiproliferative effects nih.gov. The introduction of a methoxy group in salicylaldehyde hydrazones has been shown to enhance antiproliferative activity nih.gov. Specifically, 3-methoxysalicylaldehyde-derived hydrazones displayed strong cytotoxic effects against leukemic cell lines nih.gov. Furthermore, a methoxy group at the 5th position of salicylaldehyde hydrazones led to significant activity against the MCF-7 breast cancer cell line nih.gov.

These SAR insights suggest that the isopropyl group at the C5 position in this compound likely influences the lipophilicity and steric properties of the molecule, which in turn could affect its interaction with biological targets. Further studies synthesizing and testing a series of analogs with varying substituents at this position would be necessary to fully elucidate the SAR for this specific scaffold.

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms underlying the anticancer activity of salicylaldehyde derivatives are multifaceted and appear to involve the induction of apoptosis and modulation of key signaling pathways.

One of the proposed mechanisms for Schiff base derivatives of 2-hydroxybenzaldehyde is the induction of apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. For example, the compound 8S3, a Schiff base derivative, was found to upregulate the expression of 30 genes and downregulate 10 genes involved in the MAPK signaling pathway in MCF-7 cells nih.gov. This modulation of the MAPK pathway, coupled with the disruption of the mitochondrial membrane potential, suggests a pro-apoptotic mechanism that could be independent of reactive oxygen species (ROS) generation nih.gov.

Another identified mechanism for related compounds involves the inhibition of tubulin polymerization. Certain 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives have been shown to inhibit tubulin polymerization in a manner similar to vinca (B1221190) alkaloids nih.gov. For instance, compound 6h inhibited α-tubulin and β-tubulin accumulation in the cytoskeletal fraction, indicating its role as an antimitotic agent nih.gov.

Furthermore, salicylaldehyde benzoylhydrazones are known to decrease DNA synthesis, thereby inhibiting cell proliferation nih.gov. Some derivatives have also been shown to induce a concentration-dependent increase in histone-associated DNA fragments, a hallmark of apoptosis nih.gov.

Development of Bioactive Scaffolds and Inhibitors

The this compound structure represents a valuable scaffold for the development of novel bioactive compounds and inhibitors targeting various biological processes, particularly in the context of cancer therapy. The synthetic accessibility of the aldehyde and hydroxyl groups allows for the creation of diverse chemical libraries.

The development of Schiff bases from salicylaldehydes is a prominent strategy. These compounds, containing an azomethine group (-CH=N-), have been widely explored for their pharmaceutical applications, including as anticancer agents nih.gov. The synthesis of Schiff's bases through the condensation of salicylaldehyde derivatives with various amines is a straightforward approach to generate new chemical entities with potential therapeutic value researchgate.net.

Hydrazones are another important class of derivatives developed from the salicylaldehyde scaffold. The design and synthesis of salicylaldehyde hydrazones with various substitutions have led to the identification of potent and selective anticancer agents nih.govnih.gov. These compounds can be optimized to exhibit high efficacy against specific cancer cell lines while showing lower toxicity to normal cells nih.gov.

Moreover, the 2-hydroxyphenyl core is integral to more complex heterocyclic systems with demonstrated anticancer activity. For example, 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives have been synthesized and identified as potent anticancer lead compounds nih.gov. The hydroxyl group in these scaffolds not only contributes to their biological activity but also offers a handle for further modification, such as the development of water-soluble prodrugs to improve pharmacokinetic properties nih.gov. The versatility of the this compound scaffold, therefore, makes it an attractive starting point for the design and synthesis of new generations of enzyme inhibitors and bioactive molecules.

Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation of 2-hydroxy-5-isopropylbenzaldehyde from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common and effective method for the analysis of benzaldehyde (B42025) derivatives. While specific protocols for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong foundational methodology. For instance, the separation of other hydroxybenzaldehyde isomers and derivatives is often achieved using a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier such as formic acid to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound confer strong UV absorbance. nih.gov

A study on a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, utilized a C18 column with an isocratic elution of acetonitrile and water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. This method demonstrated good linearity and sensitivity, with a limit of detection in the nanogram range, showcasing the potential of HPLC for quantifying similar structures in biological samples like plasma and tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information about its mass-to-charge ratio and fragmentation pattern, allowing for highly specific identification. The selection of the stationary phase in the GC column is critical for resolving isomers. researchgate.net For complex mixtures of aromatic aldehydes, specialized stationary phases, such as those based on calixarenes, have demonstrated superior separation capabilities compared to standard nonpolar phases. researchgate.net

The mass spectrum of a related compound, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), shows characteristic fragmentation patterns that can be used for its identification. It is expected that this compound would exhibit a distinct molecular ion peak and fragmentation pattern corresponding to the loss of the isopropyl and formyl groups.

Table 1: Exemplary Chromatographic Conditions for Analysis of Related Hydroxybenzaldehyde Derivatives

| Parameter | HPLC Method Example | GC-MS Method Example |

|---|---|---|

| Column | C18, 3.9 mm i.d. x 150 mm, 4 µm | Capillary column with specialized stationary phase (e.g., calixarene-based) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Detection | UV Absorbance (e.g., 320 nm) | Mass Spectrometry (Electron Ionization) |